2-amino-1-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-one;hydrochloride is a chemical compound categorized primarily as a pharmaceutical intermediate and potential therapeutic agent. It belongs to the class of pyrrolopyrimidines, which are known for their diverse biological activities, including antitumor and antiviral properties. The hydrochloride salt form enhances its solubility and stability, making it more suitable for medicinal applications.
This compound can be sourced from various chemical suppliers and is often studied in the context of drug development, particularly in relation to its role as an impurity in other pharmaceuticals such as pemetrexed disodium heptahydrate . Its chemical structure and properties have been documented in databases like PubChem and MolBase, providing essential information for researchers and developers .
The synthesis of 2-amino-1-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-one;hydrochloride can be achieved through several methods, typically involving multi-step organic reactions. These may include:
Technical details regarding specific reagents, reaction conditions (temperature, time), and purification methods (e.g., recrystallization) are critical for optimizing yield and purity.
The molecular formula for 2-amino-1-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-one;hydrochloride is C7H9ClN4O. The compound features a pyrrolopyrimidine ring system characterized by:
Key structural data includes:
The compound can participate in various chemical reactions typical for pyrrolopyrimidines:
Technical details on reaction conditions such as solvent choice, temperature, and catalysts are crucial for successful transformations.
The mechanism of action for 2-amino-1-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-one;hydrochloride involves its interaction with biological targets that may include enzymes or receptors involved in cellular metabolism:
Data on IC50 values (the concentration required to inhibit 50% of the target activity) would provide quantitative insights into its efficacy.
Key physical properties include:
Relevant chemical properties encompass:
Analyses such as thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) may be employed to assess thermal stability.
2-amino-1-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-one;hydrochloride has several applications in scientific research:
The ongoing research into its biological activities continues to expand its potential applications within pharmacology and medicinal chemistry.
Fragment-based approaches have revolutionized the optimization of pyrrolo[2,3-d]pyrimidine cores for targeted therapies. Initial fragment screens against protein kinase B (PKB/Akt) identified 4-(4-chlorobenzyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine (CCT128930) as a hit compound with moderate PKBβ inhibition (IC₅₀ = 6.0 nM) and 28-fold selectivity over PKA. X-ray crystallography revealed that selectivity stemmed from differential binding poses: The chlorobenzyl group occupied a hydrophobic P-loop pocket in PKB but was solvent-exposed in PKA due to a Met282→Leu substitution [1]. Systematic exploration of lipophilic substituents yielded analogue 12 (2,4-dichlorobenzyl), enhancing selectivity to 153-fold while maintaining nanomolar potency (PKBβ IC₅₀ = 8.5 nM). Similarly, JAK1 inhibitor development leveraged tofacitinib’s pyrrolopyrimidine core, where modifying the 3-aminopiperidine linker improved JAK1 selectivity 100-fold over JAK2. Structural data showed that a cis-cyclobutyl linker optimally filled the JAK1-specific substrate pocket, culminating in clinical candidate PF-04965842 [2].
Table 1: Selectivity Optimization in Pyrrolopyrimidine-Based Inhibitors
Compound | Substituent | Target IC₅₀ (nM) | Selectivity vs. Off-Target |
---|---|---|---|
CCT128930 | 4-Chlorobenzyl | PKBβ: 6.0 | 28-fold (PKA) |
12 | 2,4-Dichlorobenzyl | PKBβ: 8.5 | 153-fold (PKA) |
18 | 2-Naphthyl | PKBβ: 7.0 | 70-fold (PKA) |
PF-04965842 | cis-Cyclobutyl | JAK1: <1 | >100-fold (JAK2) |
Regioselective modification of pyrrolo[2,3-d]pyrimidines demands precise protection-deprotection strategies due to the reactivity of N1, N7, and C-4 positions. The C-4 chlorine in 4-chloro-7H-pyrrolo[2,3-d]pyrimidine serves as a versatile handle for nucleophilic displacement. Amination at C-4 requires inert conditions to prevent N7-alkylation side products, as N7 competes for electrophiles due to its nucleophilicity [5]. Commercial N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine (CAS: 78727-16-9) exemplifies this, where methylamine displacement at C-4 occurs selectively under controlled temperatures (50–60°C) [8]. For C-7 methylation, strong bases like NaH are essential to deprotonate the pyrrole NH prior to iodomethane treatment. Protecting groups such as N-tosyl or trifluoroacetyl at N7 enable orthogonal C-4 functionalization, as demonstrated in antiparasitic pyrrolopyrimidine 22, where Sonogashira coupling at C-6 preceded N7 deprotection [4].
Table 2: Strategies for Regioselective Pyrrolopyrimidine Modification
Position | Reaction | Conditions | Key Challenge |
---|---|---|---|
C-4 | Nucleophilic substitution | Methylamine, 50–60°C, anhydrous solvent | Competing N7 alkylation |
C-7 | Alkylation | NaH, CH₃I, DMF, 0°C → RT | Deprotonation efficiency |
C-6 | Cross-coupling | Pd-catalyzed Suzuki/Sonogashira | Halogen selectivity (Br/I at C6 > C4) |
N-Methylation at the pyrrole nitrogen (N1/N7) significantly enhances metabolic stability by blocking oxidative metabolism. In antiparasitic pyrrolopyrimidines, non-methylated analogues underwent rapid hepatic clearance in mice due to CYP450-mediated oxidation of the pyrrole ring. N1-Methyl derivatives demonstrated 3-fold lower clearance and 2.5-fold higher oral bioavailability [4]. Similarly, JAK inhibitors incorporating N-methyl minimized demethylation pathways, reducing the formation of reactive metabolites. Solvent systems also influence stability: Reactions in ethylene glycol—a green solvent with high boiling point and low toxicity—improved yields of N-methylated pyrrolopyrimidines to >85% compared to 65% in toluene, indirectly enhancing compound stability by reducing impurities [7].
Table 3: Pharmacokinetic Impact of N-Methylation
Compound Type | logD (pH 7.4) | Mouse CL (mL/min/kg) | Oral Bioavailability (%) |
---|---|---|---|
Non-methylated pyrrole | 1.8 | 38.9 | 15 |
N1-Methyl derivative | 2.1 | 12.7 | 38 |
N7-Methyl derivative | 2.0 | 14.2 | 35 |
The 2-amino group is indispensable for target affinity, forming dual hydrogen bonds with kinase hinge regions. In PKB inhibitors, the 2-amino-NH₂ interacts with Val123 backbone carbonyl, while the exocyclic nitrogen hydrogen-bonds to Glu121 sidechain [1]. Replacing this group with methoxy or hydrogen diminished PKBβ affinity >100-fold. For Trypanosoma brucei pteridine reductase 1 (PTR1) inhibitors, the 2-amino moiety donated hydrogen bonds to catalytic residues Asp161 and NADPH cofactor, with analogues like 6a (IC₅₀ = 230 nM) losing activity upon substitution [4]. Molecular modeling of 2-amino-1-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-one complexed with PKB confirmed these interactions persist despite N1-methylation, explaining its retention of nanomolar potency.
Hydrochloride salt formation mitigates the poor aqueous solubility of free-base pyrrolopyrimidines but introduces crystallization complexities. The hydrochloride of 2-amino-1-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-one exhibits polymorphism, with Form I (needle-like crystals) and Form II (prismatic crystals) displaying distinct dissolution profiles. Form I, crystallized from ethanol/water (4:1), demonstrated 3-fold higher intrinsic solubility (12.3 mg/mL) than the free base (4.1 mg/mL) at gastric pH [3]. Process optimization revealed that:
Table 4: Hydrochloride Salt Crystallization Conditions
Form | Solvent System | Cooling Rate | Solubility (mg/mL) | Stability |
---|---|---|---|---|
I | EtOH/H₂O (4:1) | 0.5°C/min | 12.3 | >24 months at 25°C |
II | Acetone/H₂O (3:1) | Rapid quench | 8.7 | Converts to I in humidity |
Amorphous | HCl (2 eq), MeOH | N/A | 15.1* | Unstable >1 week |
*Initial solubility; precipitates within hours.
Appendix: Key Pyrrolo[2,3-d]pyrimidine Derivatives
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4